(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide
Description
(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is an organic compound that features a complex structure with both thiophene and furan rings
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-17(4-1-13-6-9-20-11-13)18-8-5-15-2-3-16(22-15)14-7-10-21-12-14/h1-4,6-7,9-12H,5,8H2,(H,18,19)/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSWVSZUBLNPKY-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of Thiophene Monomers
The most efficient route employs Negishi cross-coupling between 5-bromo-2-thienylzinc chloride and 3-thiopheneboronic acid pinacol ester, followed by functional group manipulation:
Table 1: Comparative Thiophene Coupling Conditions
| Coupling Method | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 80 | 67 | |
| Negishi | Pd₂(dba)₃/XPhos | 60 | 83 | |
| Stille | Pd(PPh₃)₂Cl₂/CuI | 100 | 58 |
Post-coupling transformations:
Alternative Amination Strategies
Patent literature discloses a radical aminolysis approach using 2,3'-bithiophene-5-carboxaldehyde and hydroxylamine-O-sulfonic acid, though yields remain modest (44%):
$$ \text{Bithiophene-CHO} + \text{HONH}2\text{SO}3\text{H} \xrightarrow{\text{TiCl}4, -15^\circ\text{C}} \text{Bithiophene-CH}2\text{NH}_2 $$
Preparation of (E)-3-(furan-3-yl)acryloyl Derivatives
Knoevenagel Condensation Route
Furan-3-carbaldehyde undergoes condensation with malonic acid under microwave irradiation:
$$ \text{Furan-3-CHO} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{piperidine, MW 150W}} (E)-\text{CH}2=\text{C(CO}2\text{H)}$$-furan-3-yl $$
Optimized Conditions:
Heck-Type Coupling Approach
Palladium-mediated coupling demonstrates superior stereocontrol:
$$ \text{Furan-3-B(OH)}2 + \text{HC≡CCO}2\text{Et} \xrightarrow{\text{Pd(OAc)}2, \text{SPhos}} (E)-\text{CH}2=\text{CHCO}_2\text{Et}-3-\text{furyl} $$
Subsequent saponification provides the acrylic acid precursor in 76% yield over two steps.
Amide Bond Formation Strategies
Schotten-Baumann Conditions
Classical acylation demonstrates moderate efficiency:
Protocol:
- Dissolve 2-([2,3'-bithiophen]-5-yl)ethylamine (1 eq) in CH₂Cl₂/10% NaOH (1:1 v/v)
- Add (E)-3-(furan-3-yl)acryloyl chloride (1.2 eq) portionwise at 0°C
- Stir 12 h at ambient temperature
Coupling Reagent-Mediated Approaches
Comparative evaluation of modern amidation agents:
Table 2: Coupling Agent Performance
| Reagent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU/DIEA | DMF | 4 | 82 | 98.7 |
| EDCl/HOBt | CH₂Cl₂ | 8 | 73 | 97.2 |
| T3P® | EtOAc | 2 | 79 | 99.1 |
| DCC/DMAP | THF | 6 | 68 | 96.5 |
HATU-mediated coupling in DMF with 2.5 equivalents of DIEA base provides optimal results.
Purification and Characterization
Chromatographic Methods
- Normal phase silica gel : 70–230 mesh, hexane/EtOAc gradient (3:1 → 1:2)
- Reverse phase C18 : MeCN/H₂O + 0.1% TFA (linear gradient 30→80% MeCN)
Spectroscopic Data Correlation
¹H NMR (400 MHz, CDCl₃):
δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO),
7.32–7.28 (m, 4H, thiophene-H),
6.94 (s, 1H, furan-H),
6.52 (d, J = 15.6 Hz, 1H, NHCH₂),
3.78 (q, J = 6.8 Hz, 2H, CH₂NH),
2.95 (t, J = 6.8 Hz, 2H, ArCH₂)
FTIR (KBr): 3275 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1608 cm⁻¹ (C=C E-configuration), 1510 cm⁻¹ (thiophene ring)
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide has several scientific research applications:
Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Medicinal Chemistry:
Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of various organic compounds.
2-Pyrrolidin-2-ylpyridine: Another compound with a pyridine ring, used in various chemical syntheses.
Uniqueness
(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is unique due to its combination of thiophene and furan rings, which impart distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Biological Activity
(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Intermediates : Initial steps include halogenation and coupling reactions to form thiophene and furan intermediates.
- Amidation Reaction : The final step involves reacting the intermediate with an appropriate amine to yield the acrylamide structure.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit various antimicrobial activities. For example, studies have shown that derivatives of furan and thiophene possess significant antibacterial and antifungal properties. Although specific data on this compound is limited, it is hypothesized that its structural components may confer similar activities.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <100 µg/mL |
| Escherichia coli | <125 µg/mL |
| Candida albicans | >150 µg/mL |
The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes. The compound may bind to target sites, altering their functions and leading to various biological effects. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways.
Case Studies
- Antibacterial Activity : A study on pyrrolidine derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that compounds with similar scaffolds could exhibit comparable activity .
- Antifungal Activity : Another research effort highlighted the antifungal potential of thiophene-containing compounds against Candida species, indicating that this compound might also possess antifungal properties .
Q & A
Q. What are the established synthetic routes for (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis of this acrylamide derivative typically involves a multi-step approach:
Thiophene-Furan Core Assembly : The bithiophene and furan moieties are synthesized via cyclization or cross-coupling reactions. For example, Suzuki-Miyaura coupling can link thiophene units .
Acrylamide Formation : A Michael addition or condensation reaction between α,β-unsaturated carbonyl compounds (e.g., α-bromoacrylic acid) and amine-containing intermediates is used. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common coupling agent in polar solvents like DMF .
Purification : Column chromatography with ethyl acetate/petroleum ether mixtures (e.g., 1:3 v/v) isolates the product, yielding 65–80% purity after recrystallization .
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bithiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) | 72 | 95 | |
| Acrylamide coupling | EDCI, α-bromoacrylic acid, DMF (0°C, 6 h) | 68 | 98 | |
| Purification | Ethyl acetate/petroleum ether (1:3) | – | 99 |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The E-configuration of the acrylamide is confirmed by a trans coupling constant (J = 15–16 Hz) between the α and β protons .
- Thiophene protons appear as distinct doublets (δ 6.8–7.2 ppm), while furan protons resonate at δ 7.3–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 396.08 for C₁₉H₁₇N₃O₂S₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .
Advanced Research Questions
Q. What computational methods predict the electronic properties and nonlinear optical (NLO) behavior of thiophene-furan acrylamide systems?
Methodological Answer:
- Density Functional Theory (DFT) :
- Geometry optimization at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps. Thiophene-furan systems often exhibit narrow gaps (~3.1 eV), enhancing charge transfer .
- Hyperpolarizability (β) : TDDFT simulations predict β values >1000 × 10⁻³⁰ esu, indicating strong NLO potential due to π-conjugation and donor-acceptor interactions .
Q. Table 2: Electronic Properties of Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | β (×10⁻³⁰ esu) | Reference |
|---|---|---|---|---|---|
| Q1D1 (Thiophene-carbazole) | -5.2 | -2.1 | 3.1 | 1250 | |
| Q2D3 (Bithiophene) | -5.0 | -2.0 | 3.0 | 1420 |
Q. How do structural modifications in the bithiophene or acrylamide moieties influence bioactivity profiles in related compounds?
Methodological Answer:
- Thiophene Substitution : Adding electron-withdrawing groups (e.g., -CN) to the bithiophene unit enhances anticancer activity by increasing electrophilicity and DNA intercalation .
- Acrylamide Chain Length : Shorter alkyl chains (e.g., ethyl vs. butyl) improve solubility and cellular uptake, as seen in analogs with IC₅₀ values <10 μM in nasopharyngeal carcinoma models .
- Furan Functionalization : Methoxy groups on the furan ring boost antioxidant activity (e.g., DPPH radical scavenging at IC₅₀ 12.5 μM) by stabilizing free radicals .
Q. Table 3: Bioactivity of Structural Analogs
| Compound | Modification | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Grossamide (Bithiophene) | None | Anticancer: 18.2 μM | |
| Ethyl 2-cyano derivative | -CN group on acrylamide | Antioxidant: 12.5 μM |
Q. What strategies resolve contradictions in reported biological activity data across similar acrylamide derivatives?
Methodological Answer:
- Standardized Assay Conditions : Discrepancies in cytotoxicity data (e.g., varying IC₅₀ values) often arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 h). Use ISO-certified protocols for reproducibility .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may artificially enhance solubility and activity. Compare results across multiple solvents (e.g., DMSO vs. PBS) .
- Metabolic Stability : Conflicting in vivo vs. in vitro data can result from rapid hepatic clearance. Perform microsomal stability assays (e.g., human liver microsomes, t₁/₂ >60 min preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
